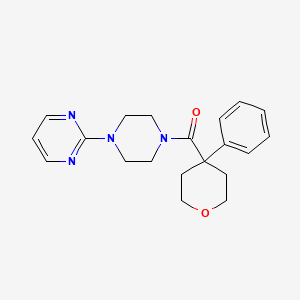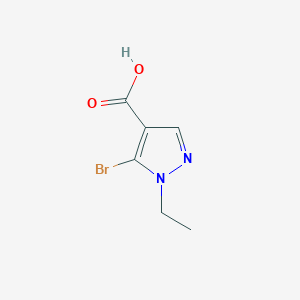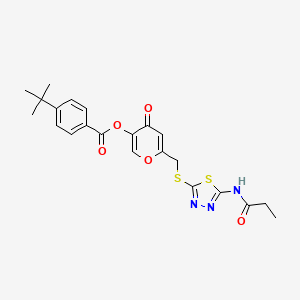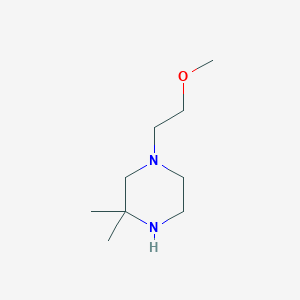
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a phenyltetrahydropyran group and a pyrimidinylpiperazine group. The phenyltetrahydropyran group is a cyclic structure with a phenyl group (a ring of six carbon atoms, also known as a benzene ring) attached . The pyrimidinylpiperazine group contains a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) attached to a piperazine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The phenyltetrahydropyran group would likely contribute to the compound’s overall stability and could potentially participate in aromatic interactions . The pyrimidinylpiperazine group could be involved in hydrogen bonding and other polar interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the phenyltetrahydropyran group could potentially increase the compound’s hydrophobicity . The pyrimidinylpiperazine group could potentially increase the compound’s polarity and solubility in water .Wissenschaftliche Forschungsanwendungen
Leukemia Treatment
The compound has been structurally characterized and is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
Protein Kinase Inhibition
The compound has been synthesized and evaluated for its ability to inhibit protein kinases . The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series .
Antimicrobial Activity
Derivatives of the compound have shown promising antimicrobial activity . For example, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed more promising growth inhibition of ciprofloxacin-resistant P. aeruginosa .
Anti-tubercular Activity
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives of the compound were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis of PI3K/mTOR Inhibitors
The synthetic routes of the compound can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus .
Anti-fibrosis Activity
Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . The inhibition of this enzyme increases the concentration of acetylcholine in the brain, potentially improving cognitive function .
Biochemical Pathways
The inhibition of acetylcholinesterase can affect the cholinergic system, which plays a crucial role in memory and learning .
Pharmacokinetics
Similar compounds have been shown to be metabolized by cytochrome p450 enzymes, specifically cyp2d6 and cyp3a4 .
Result of Action
The inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, potentially improving cognitive function .
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-18(20(7-15-26-16-8-20)17-5-2-1-3-6-17)23-11-13-24(14-12-23)19-21-9-4-10-22-19/h1-6,9-10H,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHBPGITHUFBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)
![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)



![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)





![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)